Elymoclavine

Vue d'ensemble

Description

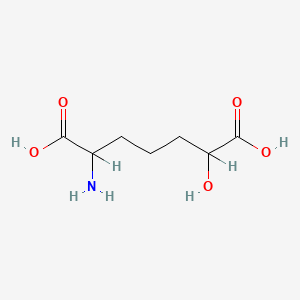

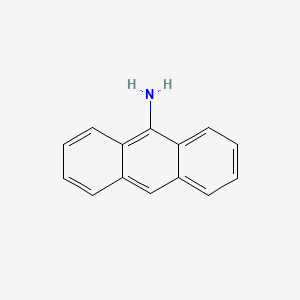

Elymoclavine is an ergot alkaloid, specifically an ergoline alkaloid, which is a natural product derived from the amino acid L-tryptophan. It is produced by certain fungi, such as Claviceps fusiformis, which infects grasses like Pennisetum typhoideum. This compound is a precursor in the biosynthesis of D-(+)-lysergic acid, a key intermediate in the production of various ergot alkaloids .

Applications De Recherche Scientifique

Elymoclavine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other ergot alkaloids.

Biology: Studied for its role in fungal metabolism and biosynthesis pathways.

Medicine: Investigated for its pharmacological activities, including potential effects on the central nervous system.

Industry: Utilized in the production of pharmaceuticals and as a biochemical tool in research

Mécanisme D'action

Target of Action

Elymoclavine is an ergot alkaloid, a class of compounds that are known for their pharmacological activities Ergot alkaloids are known to interact with a variety of receptors, including adrenergic, dopaminergic, and serotonergic receptors .

Mode of Action

It is known that ergot alkaloids, in general, exert their effects by binding to their target receptors and modulating their activity . This can lead to a variety of physiological changes depending on the specific receptor and cell type involved.

Biochemical Pathways

This compound is a product of the biosynthesis of D-(+)-lysergic acid . The main building blocks for the biosynthesis of this compound are tryptophan (Trp) and dimethylallyl pyrophosphate (DMAPP) . The biosynthetic pathway involves several steps, including electrophilic substitution, addition, methylation, oxidation, and ring formation . The final step in the formation of this compound is an oxidation process that is dependent on NADPH and is suggested to be catalyzed by cytochrome P450 .

Pharmacokinetics

The physicochemical properties of this compound, such as its molecular weight and logp value, suggest that it may have good bioavailability .

Result of Action

Ergot alkaloids are known to have a variety of effects depending on the specific receptors they interact with and the cell types in which these receptors are expressed .

Analyse Biochimique

Biochemical Properties

Elymoclavine plays a significant role in biochemical reactions, particularly in the biosynthesis of lysergic acid. It interacts with various enzymes and proteins during its biosynthetic pathway. One key enzyme is cytochrome P450, which catalyzes the NADPH-dependent oxidation step to convert agroclavine to this compound . Additionally, this compound interacts with N-methyltransferase, which methylates an amine group during its biosynthesis .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to interact with serotonin receptors (5-HT1 and 5-HT2), dopamine receptors (D1 and D2), and alpha-adrenergic receptors . These interactions can lead to vasoconstriction, convulsions, and hallucinations . This compound also influences cell signaling pathways, gene expression, and cellular metabolism through its interactions with these receptors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to serotonin, dopamine, and alpha-adrenergic receptors, leading to the activation or inhibition of these receptors . This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular function . The biosynthesis of this compound involves several enzymatic steps, including oxidation, methylation, and epoxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound can enhance or produce little change in wheel-running activity in mice at lower dosages, while higher dosages lead to a decrease in activity . The stability and degradation of this compound in laboratory conditions can also impact its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, lower dosages (10, 30, 90 μg/kg) of this compound either enhance or produce little change in wheel-running activity, while higher dosages (270 μg/kg) result in a decrease in activity . These studies also indicate that this compound can have toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the biosynthesis of lysergic acid. It interacts with enzymes such as cytochrome P450 and N-methyltransferase during its biosynthesis . These interactions are crucial for the conversion of precursor molecules into this compound and subsequently into lysergic acid .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, the efflux transporter ABCG2 (Breast Cancer Resistance Protein) restricts the distribution of this compound into organs such as the brain, testes, and placenta . This transporter plays a significant role in the localization and accumulation of this compound within the body .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with various cellular components . The specific localization of this compound can affect its activity and function within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The biosynthesis of elymoclavine involves several steps starting from L-tryptophan and dimethylallyl pyrophosphate (DMAPP). The process includes electrophilic substitution, methylation by N-methyltransferase, oxidation to form a diene, epoxidation, decarboxylation, and ring formation. The final step involves NADPH-dependent oxidation, likely catalyzed by cytochrome P450 .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of ergot fungi, such as Claviceps purpurea, under controlled conditions. The fungi are grown on a suitable substrate, and the alkaloids are extracted and purified from the fungal biomass .

Analyse Des Réactions Chimiques

Types of Reactions: Elymoclavine undergoes various chemical reactions, including:

Oxidation: Conversion to other ergot alkaloids.

Reduction: Formation of reduced derivatives.

Substitution: Functional group modifications.

Common Reagents and Conditions:

Oxidation: Often involves reagents like NADPH and enzymes such as cytochrome P450.

Reduction: Typically uses reducing agents like sodium borohydride.

Substitution: Utilizes various electrophiles and nucleophiles under mild to moderate conditions.

Major Products:

Oxidation: Leads to compounds like lysergic acid.

Reduction: Produces reduced ergoline derivatives.

Substitution: Results in modified ergoline structures with different pharmacological properties

Comparaison Avec Des Composés Similaires

- Agroclavine

- Festuclavine

- Lysergic acid

Comparison: Elymoclavine is unique due to its specific biosynthetic pathway and its role as a precursor to lysergic acid. Compared to agroclavine and festuclavine, this compound has distinct structural features and pharmacological properties. While all these compounds share a common ergoline backbone, their biological activities and applications can vary significantly .

Propriétés

IUPAC Name |

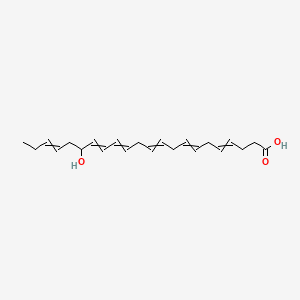

(7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,13,15,17,19H,6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVNRFCJMIONPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-43-6 | |

| Record name | Elymoclavin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of elymoclavine?

A1: this compound primarily acts as a dopamine receptor agonist. [, , ] It interacts with dopamine receptors in the brain, mimicking the effects of dopamine. This interaction is responsible for many of its observed behavioral effects. [, , ]

Q2: How does this compound affect exploratory behavior in rats?

A2: Studies show that this compound stimulates both horizontal (ambulation) and vertical (rearing) exploratory behavior in rats placed in an open field test. [, , ] This effect is likely mediated through its dopaminergic action, as dopamine antagonists like haloperidol can block these behavioral changes. [, , ]

Q3: Does this compound interact with other neurotransmitter systems in the brain?

A3: Yes, research suggests that this compound's effects are also influenced by other neurotransmitter systems, including noradrenergic and GABAergic systems. [, , ] For example, the GABAergic system appears to modulate this compound's effects on exploratory behavior. []

Q4: Does this compound affect prolactin levels?

A4: this compound, similar to bromocriptine, has been shown to decrease plasma prolactin levels. [] This suggests potential interactions with the dopaminergic control of prolactin secretion.

Q5: What is the role of this compound in memory?

A6: Research suggests that this compound may have a positive effect on learning and memory. [] In passive avoidance training in rats, this compound has shown a tendency to improve learning and memory. [] Furthermore, this compound can mitigate scopolamine-induced memory impairments, suggesting a potential role in counteracting cholinergic deficits in memory processes. []

Q6: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C16H18N2O. It has a molecular weight of 254.33 g/mol. [, , ]

Q7: What spectroscopic data are available for this compound?

A8: Various spectroscopic techniques, including 1H NMR, 13C NMR, and UV-Vis spectroscopy, have been employed to characterize this compound. [, , ] These techniques provide insights into its structural features, including the presence of specific functional groups and the arrangement of atoms in its molecule.

Q8: What are the key steps in the biosynthesis of this compound?

A9: The biosynthesis of this compound in fungi like Claviceps species involves a series of enzymatic steps starting from L-tryptophan. [, ] Key intermediates include 4-(γ,γ-dimethylallyl)-tryptophan, chanoclavine-I, and agroclavine. [, ] this compound is further metabolized to other ergot alkaloids like lysergic acid. [, , ]

Q9: Which enzyme is responsible for the conversion of agroclavine to this compound?

A10: The enzyme agroclavine 17-monooxygenase catalyzes the conversion of agroclavine to this compound. [, ] This enzyme requires NADPH and molecular oxygen for its activity and is a member of the cytochrome P450 family of enzymes. [, ]

Q10: What is the role of CloA in ergot alkaloid biosynthesis?

A11: CloA (Clavine Oxidase) is a cytochrome P450 monooxygenase that plays a crucial role in bridging the biosynthesis of clavine alkaloids like this compound to D-lysergic acid derivatives. [] It catalyzes the oxidation of this compound to form D-lysergic acid. [] Inactivation of CloA leads to the accumulation of clavines, including this compound, and prevents the formation of ergopeptines, highlighting its essential role in the pathway. []

Q11: How do structural modifications of this compound affect its activity?

A12: Structural modifications, such as the introduction of alkyl groups at the N-1 position and esterification of the hydroxyl group, significantly influence this compound's pharmacological activity. [, ] For instance, 1-propylthis compound exhibits potent cytostatic activity, while its O-butyrate derivative also shows considerable potency. [] These findings highlight the importance of specific structural features for interacting with biological targets.

Q12: What is the significance of the indolo[4,3-fg]quinoline system in this compound's activity?

A13: Research suggests that the indolo[4,3-fg]quinoline system of this compound is crucial for its affinity for the 5-HT2A receptor. [] Simple clavine derivatives lacking the C-8 substituent but retaining this core structure maintain high affinity for the 5-HT2A receptor, suggesting its primary role in binding. []

Q13: What analytical methods are used to study this compound?

A14: Various analytical methods are employed to characterize, quantify, and monitor this compound. These include thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). [, , ] These techniques allow for the separation, identification, and quantification of this compound in complex mixtures, contributing to understanding its biosynthesis, metabolism, and pharmacological properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4R)-4-(4-fluorophenyl)-3-[(4-methoxyphenoxy)methyl]piperidine](/img/structure/B1202677.png)

![[3-[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1202680.png)

![(3S,5S)-7-[(1S,2R,3R,4S,6R,8S,8aR)-3,4,6-trihydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202686.png)

![(2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9,11-triazatricyclo[6.4.0.02,6]dodec-8-ene-10,12-dione](/img/structure/B1202698.png)